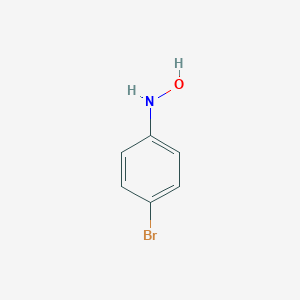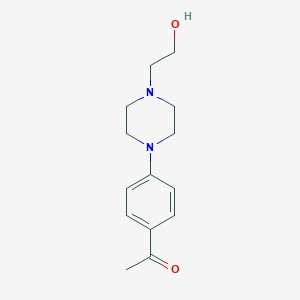![molecular formula C12H18O4 B168327 1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol) CAS No. 17977-38-7](/img/structure/B168327.png)
1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol), commonly known as PPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PPO is a glycol ether that is synthesized through a multi-step process.
科学研究应用
PPO has potential applications in various fields of scientific research. It is commonly used as a solvent and a surfactant in the synthesis of nanoparticles and other materials. PPO has also been used as a stabilizer for enzymes and proteins, as well as a cryoprotectant for biological samples.
作用机制
PPO is a glycol ether that has a hydrophilic head and a hydrophobic tail. This structure allows PPO to interact with both hydrophilic and hydrophobic molecules. PPO is known to disrupt the hydrogen bonds between water molecules, which can lead to changes in the structure and function of biological molecules.
Biochemical and Physiological Effects
PPO has been shown to have both positive and negative effects on biological systems. PPO has been used as a cryoprotectant for biological samples, as it can prevent ice crystal formation and preserve the structure and function of biological molecules. However, PPO has also been shown to have cytotoxic effects on cells at high concentrations.
实验室实验的优点和局限性
PPO has several advantages for lab experiments. It is a versatile solvent and surfactant that can be used in the synthesis of various materials. PPO is also relatively non-toxic and has low volatility, making it easy to handle in the lab. However, PPO can be expensive and may not be readily available in some labs.
未来方向
There are several future directions for the use of PPO in scientific research. One potential application is in the synthesis of nanoparticles for drug delivery and imaging. PPO could also be used as a stabilizer for enzymes and proteins in biotechnology applications. Further research is needed to fully understand the mechanism of action and potential applications of PPO in scientific research.
Conclusion
In conclusion, 1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol) is a glycol ether that has potential applications in various fields of scientific research. PPO is synthesized through a multi-step process and has been shown to have both positive and negative effects on biological systems. PPO has several advantages for lab experiments, but further research is needed to fully understand its potential applications.
合成方法
PPO is synthesized through a multi-step process that involves the reaction of 1,4-benzenedimethanol with propylene oxide. The reaction is catalyzed by a strong base such as potassium hydroxide or sodium hydroxide. The resulting product is then purified through distillation.
属性
CAS 编号 |
17977-38-7 |
|---|---|
产品名称 |
1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol) |
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
1-[4-(2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-9(13)7-15-11-3-5-12(6-4-11)16-8-10(2)14/h3-6,9-10,13-14H,7-8H2,1-2H3 |
InChI 键 |
UOPQFWFWESSERS-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=C(C=C1)OCC(C)O)O |
规范 SMILES |
CC(COC1=CC=C(C=C1)OCC(C)O)O |
同义词 |
1,4-Phenylenebis(2-hydroxypropyl) ether |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



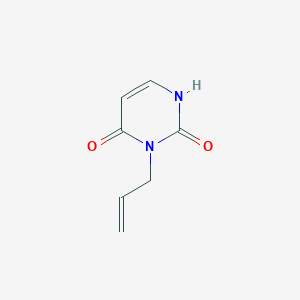
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)
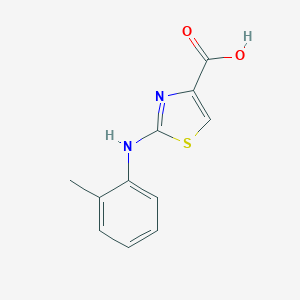
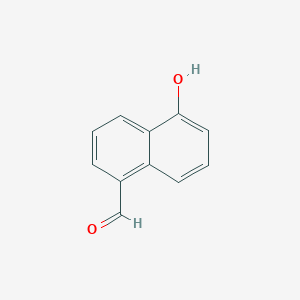
![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)
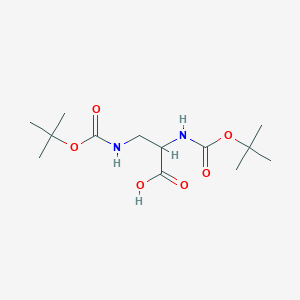
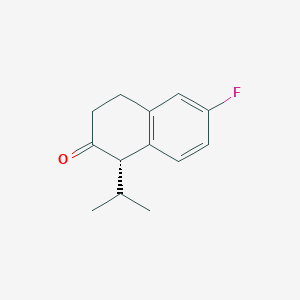
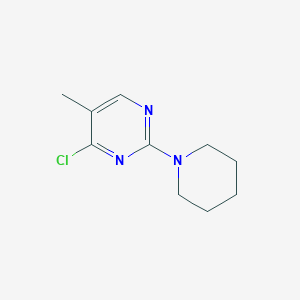
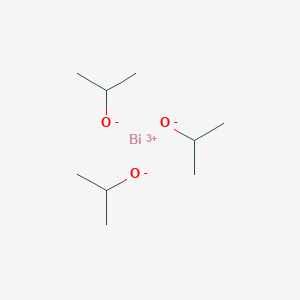
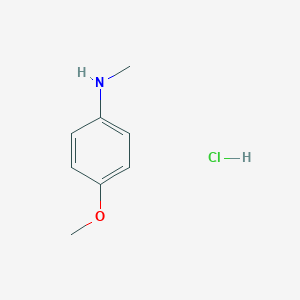
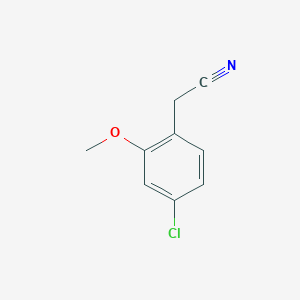
![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)
